Lipophilicity Differentiation: XLogP3 Shift of +2.3 Units Relative to Salicylic Acid
2‑Hydroxy‑4‑(2‑methylphenyl)benzoic acid exhibits an XLogP3 value of 4.6, which is 2.3 log units higher than that of salicylic acid (XLogP3 = 2.3) [REFS‑1][REFS‑2]. This increase arises from the addition of the 2‑methylphenyl ring and is 0.8 units above the XLogP3 of 4‑phenylsalicylic acid (3.8) [REFS‑3]. The higher logP indicates a substantially greater partition into lipid phases, which can affect membrane permeability, protein binding, and metabolic stability.
| Evidence Dimension | Octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | Salicylic acid: 2.3; 4‑Phenylsalicylic acid: 3.8 |
| Quantified Difference | +2.3 vs salicylic acid; +0.8 vs 4‑phenylsalicylic acid |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Lipophilicity directly influences cellular permeability and off‑target binding; the 0.8‑unit difference from 4‑phenylsalicylic acid can discriminate between compounds in CNS‑penetrant vs. peripheral drug design.
- [1] PubChem Compound Summary for CID 53224855, 2-Hydroxy-4-(2-methylphenyl)benzoic acid. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 338, Salicylic acid. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 8332, 2-Hydroxy-4-phenylbenzoic acid. National Center for Biotechnology Information (2025). View Source
